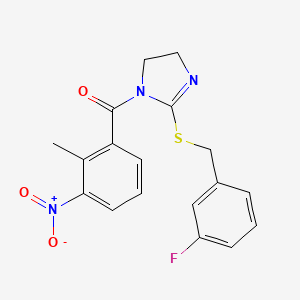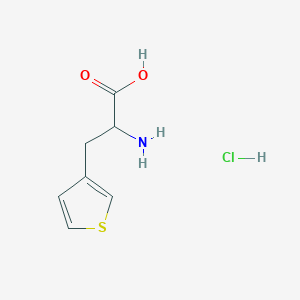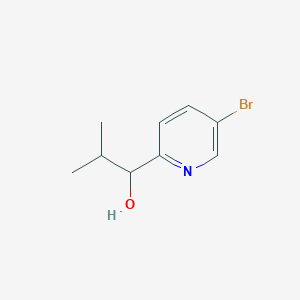
Methyl 3,3,3-Trifluoro-2-phenylpropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3,3,3-Trifluoro-2-phenylpropionate” is a chemical compound with the CAS Number: 184414-29-7 . It has a molecular weight of 218.18 and its IUPAC name is methyl 3,3,3-trifluoro-2-phenylpropanoate . The compound is solid in physical form .
Molecular Structure Analysis
The Inchi Code for “Methyl 3,3,3-Trifluoro-2-phenylpropionate” is1S/C10H9F3O2/c1-15-9(14)8(10(11,12)13)7-5-3-2-4-6-7/h2-6,8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
“Methyl 3,3,3-Trifluoro-2-phenylpropionate” is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Aplicaciones Científicas De Investigación
Synthesis of Pharmaceuticals
Methyl 3,3,3-Trifluoro-2-phenylpropionate is utilized in the synthesis of nonsteroidal antiandrogens, where its derivatives have shown potential in treating androgen-responsive diseases. The trifluoromethyl series, in particular, exhibits partial androgen agonist activity, leading to the development of novel, potent antiandrogens that are peripherally selective (Tucker, Crook, & Chesterson, 1988).
Material Science and Organic Electronics
In the field of material science, the compound has found applications in the development of electrolytes for electrochemical double layer capacitors (EDLCs). A study demonstrated that 3-cyanopropionic acid methyl ester, a related compound, when combined with certain salts, enables high salt concentrations and operative voltages, proving to be a promising candidate for new classes of electrolyte materials for EDLCs (Schütter, Passerini, Korth, & Balducci, 2017).
Chemical Synthesis and Catalysis
Research also focuses on the compound's role in chemical synthesis, particularly in the electrochemical fluorination of related esters, yielding various fluorinated products. This process highlights the impact of substituents on chemo- and regioselectivity of fluorination, with the overall yields and current efficiencies being notably high (Dmowski & Kozłowski, 1997).
Chemical Reaction Mechanisms
Methyl 3,3,3-Trifluoro-2-phenylpropionate and its derivatives are studied for their reaction mechanisms, such as in the microbial reduction of carbonyl substrates. The differences in electronic and steric properties between trifluoromethyl and methyl groups influence the chemo- and stereoselectivities of reductions, providing insights into enzymatic selectivity and reaction pathways (Arnone et al., 1998).
Enantioselective Synthesis
The compound's derivatives have been explored in enantioselective synthesis, particularly in the context of microbial reductions. These studies shed light on how trifluoromethyl and methyl groups can direct enantioselection, offering valuable information for designing stereoselective synthetic processes (Arnone et al., 1998).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . These codes correspond to specific safety and hazard guidelines as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Propiedades
IUPAC Name |
methyl 3,3,3-trifluoro-2-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-15-9(14)8(10(11,12)13)7-5-3-2-4-6-7/h2-6,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBFYUNCVGESFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,3,3-Trifluoro-2-phenylpropionate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2814605.png)
![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cycloheptylamine](/img/structure/B2814607.png)

![methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2814609.png)


![2-((2-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2814612.png)

![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one](/img/structure/B2814616.png)

![N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2814619.png)